5H-Dibenz[b,f]azepine-5-carbonitrile
Overview
Description
5H-Dibenz[b,f]azepine, also known as iminostilbene, is a tricyclic amine with a seven-membered ring . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
A new synthetic method for 10-arylated dibenzo[b,f]azepines has been developed . The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .Molecular Structure Analysis
The empirical formula of 5H-Dibenz[b,f]azepine is C14H11N . Its molecular weight is 193.24 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
5H-Dibenz[b,f]azepine can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It can also be used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .Physical and Chemical Properties Analysis
5H-Dibenz[b,f]azepine is soluble in ethyl acetate at 25 mg/mL, forming a clear, yellow to orange solution . Its melting point is between 196-199 °C (lit.) .Scientific Research Applications
Synthesis Processes
5H-Dibenz[b,f]azepine has been the subject of various synthesis studies. For instance, a novel synthesis process was developed using 10,11-dihydro-5H-dibenz[b,f]azepine as raw material. This process involved several steps, including acylation, bromination, and dehydrobromination, leading to the removal of the chloroformyl group with a high overall yield. This method is crucial for the production of 5H-dibenz[b,f]azepine-5-carboxamide, which has applications in genetic engineering and material science (Chen Ying-qi, 2008).
Antioxidant Properties
5H-Dibenz[b,f]azepine derivatives, particularly those containing different aminophenols and substituted aminophenols, have been synthesized and shown to possess significant antioxidant properties. These compounds were tested in various in vitro model systems, including DPPH radical scavenging and inhibition of lipid peroxidation, demonstrating their potential in antioxidant applications (H. Vijay Kumar & N. Naik, 2010).
Mass Spectral Fragmentation Studies
The mass spectral fragmentation patterns of 5H-dibenz[b,f]azepine and its derivatives have been investigated. These studies involved electron impact-induced fragmentation, metastable ion studies, and the use of deuterated analogues. Understanding these fragmentation patterns is important for the analysis and identification of these compounds in various applications (I. Al-Showaier et al., 1986).
Applications in Material Science
One study explored the use of 5H-dibenz[b,f]azepine-5-carboxamide (Carbamazepine) as an organic precursor for the synthesis of catalysts composed of Fe–N–C complexes. These catalysts showed potential in microbial fuel cells (MFCs), demonstrating enhanced electricity production compared to commercial Pt/C catalysts. This application highlights the potential of 5H-dibenz[b,f]azepine derivatives in the field of renewable energy and material science (Wenyu He et al., 2020).
Chemical Reaction Studies
The reaction of 5H-dibenz[b,f]azepine with various reagents, such as t-butyl hypochlorite, has been studied to understand its chemical properties and potential intermediates. Such studies are important for developing new synthetic routes and understanding the chemical behavior of this compound (M. Cann & D. Lezinsky, 1988).
Mechanism of Action
Target of Action
It is known that the compound is a tricyclic amine with a seven-membered nitrogen heterocycle fused with two benzene rings .
Mode of Action
It is known to act as an organic electrophile in the P4S10/acyloin reaction . It also causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Biochemical Pathways
It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .
Pharmacokinetics
It is known that the compound is soluble in ethyl acetate .
Result of Action
It is known to participate in various chemical reactions, including the p4s10/acyloin reaction and the esterification of free carboxyl groups .
Action Environment
It is known that the compound has excellent thermal stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzo[b][1]benzazepine-11-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-11-17-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)17/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJHZCLHURUEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195475 | |
Record name | 5H-Dibenz(b,f)azepine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42787-75-7 | |
Record name | 5H-Dibenz[b,f]azepine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42787-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Dibenz(b,f)azepine-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042787757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Dibenz(b,f)azepine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-dibenz[b,f]azepine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5H-DIBENZ(B,F)AZEPINE-5-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH9UN2C8ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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